

# N-Nitroso Fluoxetine: A Technical Guide to FDA Regulatory Guidelines and Analysis

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the U.S. Food and Drug Administration's (FDA) regulatory framework concerning **N-Nitroso Fluoxetine**, a nitrosamine drug substance-related impurity (NDSRI). This document outlines the current acceptable intake limits, details the analytical methodologies for its detection and quantification, and presents a logical workflow for risk assessment and mitigation as recommended by the FDA.

### **Introduction to Nitrosamine Impurities**

Nitrosamine impurities are a class of compounds with the chemical structure R1N(-R2)-N=O. Many are classified as probable or possible human carcinogens, prompting stringent regulatory oversight.[1][2] Their presence in pharmaceuticals can arise from various sources, including synthesis pathways of the active pharmaceutical ingredient (API), degradation of the drug substance, or interactions with excipients during the manufacturing and storage of the drug product.[3][4] The FDA, along with other global regulatory agencies, has established guidelines to control the presence of these impurities in human drugs to ensure patient safety.[1]

## FDA Regulatory Framework for Nitrosamine Impurities

The FDA's approach to controlling nitrosamine impurities is articulated in several key guidance documents, primarily the "Control of Nitrosamine Impurities in Human Drugs" and the



"Recommended Acceptable Intake Limits for Nitrosamine Drug Substance-Related Impurities (NDSRIs)". These documents recommend a risk-based approach for manufacturers to identify, assess, and mitigate the presence of nitrosamine impurities.

The core tenets of the FDA's guidance include:

- Risk Assessment: Manufacturers are expected to conduct comprehensive risk assessments
  to evaluate the potential for nitrosamine formation in their drug products. This includes a
  thorough review of the API and drug product manufacturing processes.
- Confirmatory Testing: If a risk of nitrosamine presence is identified, confirmatory testing using sensitive and validated analytical methods is required.
- Mitigation and Control: Should nitrosamine impurities be detected, manufacturers must implement strategies to reduce their levels to or below the acceptable intake (AI) limit.

The FDA has set a deadline of August 1, 2025, for manufacturers to conclude confirmatory testing for NDSRIs and submit any necessary changes to their drug applications.

### **Quantitative Limits for N-Nitroso Fluoxetine**

The FDA establishes acceptable intake (AI) limits for nitrosamines, which represent a level of exposure with a negligible cancer risk over a lifetime. For **N-Nitroso Fluoxetine**, the FDA has provided specific guidance.

Table 1: FDA Acceptable Intake (AI) Limits for N-Nitroso Fluoxetine

| Impurity Name           | CAS Number  | Al Limit Type | Recommended<br>Al Limit<br>(ng/day) | Basis for Limit                 |
|-------------------------|-------------|---------------|-------------------------------------|---------------------------------|
| N-Nitroso<br>Fluoxetine | 150494-06-7 | Interim       | 142                                 | Read-across<br>from a surrogate |

Source: FDA, CDER Nitrosamine Impurity Acceptable Intake Limits.



The interim AI limit is established to avoid potential drug shortages while manufacturers work to fully implement control strategies. It is important to note that these limits are subject to change as more data becomes available.

# Experimental Protocols for N-Nitroso Fluoxetine Detection and Quantification

The accurate detection and quantification of **N-Nitroso Fluoxetine** at trace levels require highly sensitive and specific analytical methodologies. The FDA and other organizations have published methods primarily based on liquid chromatography-mass spectrometry (LC-MS).

The most common techniques for nitrosamine analysis are Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and High-Resolution Mass Spectrometry (LC-HRMS). These methods offer the necessary sensitivity and selectivity to detect and quantify nitrosamines at the parts-per-billion (ppb) level.

A general sample preparation workflow for fluoxetine tablets is as follows:

- Homogenize a representative sample of the drug product.
- Accurately weigh approximately 50 mg of the homogenized sample into a centrifuge tube.
- Add a suitable solvent, such as a mixture of acetonitrile and water, to extract the N-Nitroso Fluoxetine.
- Vortex the sample and sonicate for a specified period (e.g., 10 minutes) to ensure complete extraction.
- Centrifuge the sample to separate the solid excipients.
- Filter the supernatant through a membrane filter (e.g., 0.22 μm) into an HPLC vial for analysis.

The following is an example of a published LC-MS/MS method for the determination of **N-Nitroso Fluoxetine**.

Table 2: Example LC-MS/MS Method Parameters



| Parameter              | Condition                                               |  |
|------------------------|---------------------------------------------------------|--|
| Liquid Chromatography  |                                                         |  |
| Column                 | C18, e.g., 4.6 mm x 150 mm, 3.5 μm                      |  |
| Mobile Phase A         | Aqueous buffer with formic acid                         |  |
| Mobile Phase B         | Acetonitrile with formic acid                           |  |
| Gradient               | A time-based gradient from high aqueous to high organic |  |
| Flow Rate              | 0.8 mL/min                                              |  |
| Column Temperature     | 40°C                                                    |  |
| Injection Volume       | 5 μL                                                    |  |
| Mass Spectrometry      |                                                         |  |
| Ionization Mode        | Electrospray Ionization (ESI), Positive Mode            |  |
| Ion Source Temperature | 500°C                                                   |  |
| Detection Mode         | Multiple Reaction Monitoring (MRM)                      |  |
| Precursor Ion (m/z)    | Specific to N-Nitroso Fluoxetine                        |  |
| Product Ion (m/z)      | Specific to N-Nitroso Fluoxetine                        |  |

Note: These parameters are illustrative and may require optimization based on the specific instrumentation and laboratory conditions.

## **Diagrams and Workflows**

The following diagram illustrates the logical steps manufacturers should follow for the risk assessment, confirmatory testing, and mitigation of nitrosamine impurities in their drug products, in accordance with FDA guidance.





Click to download full resolution via product page

Caption: FDA Recommended Workflow for Nitrosamine Impurity Assessment.



While the specific genotoxic pathway of **N-Nitroso Fluoxetine** is not extensively detailed in the public domain, the general mechanism for many nitrosamines involves metabolic activation to form reactive electrophilic species that can interact with DNA.



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. fda.gov [fda.gov]
- 2. fda.gov [fda.gov]
- 3. Blog Details [chemicea.com]
- 4. How to comply with FDA-imposed nitrosamine impurity testing [manufacturingchemist.com]
- To cite this document: BenchChem. [N-Nitroso Fluoxetine: A Technical Guide to FDA Regulatory Guidelines and Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8145674#n-nitroso-fluoxetine-regulatory-guidelines-fda]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com